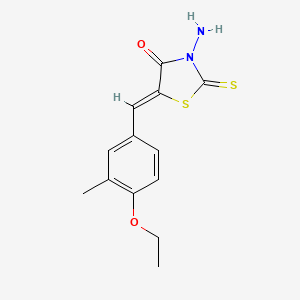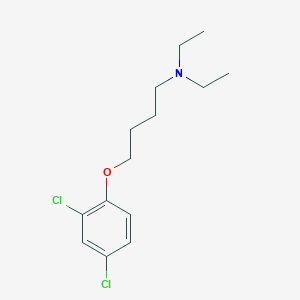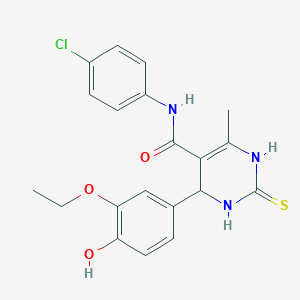
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine, also known as DMFP, is a novel compound that has been the subject of scientific research in recent years. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine is not fully understood. However, studies have suggested that 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine acts on various molecular targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to modulate the activity of serotonin receptors, dopamine receptors, and adrenergic receptors, which are involved in the regulation of mood and behavior. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in cellular signaling.
Biochemical and Physiological Effects:
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which are involved in the regulation of mood and behavior. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has also been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the inflammatory response. In addition, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is involved in the regulation of cell death.
实验室实验的优点和局限性
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has several advantages for lab experiments. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine is a small molecule that can be easily synthesized and purified. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for drug development. However, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has some limitations for lab experiments. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has poor water solubility, which can make it difficult to administer in vivo. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine also has a short half-life, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine. One direction is to further elucidate the mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine by identifying its molecular targets and signaling pathways. Another direction is to explore the potential use of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine in animal models and clinical trials. Finally, the development of novel 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine analogs with improved pharmacokinetic properties and therapeutic efficacy is an important direction for future research.
Conclusion:
In conclusion, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine is a novel compound that has shown promising results in various fields of scientific research. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been shown to modulate the activity of various molecular targets and signaling pathways, which makes it a promising candidate for drug development. However, further research is needed to fully elucidate the mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine and evaluate its safety and efficacy in animal models and clinical trials.
合成方法
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine can be synthesized by reacting 2,5-dimethyl-3-furoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place under anhydrous conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine can be purified by column chromatography or recrystallization.
科学研究应用
1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has also shown anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1-(2,5-dimethyl-3-furoyl)-4-phenylpiperazine has been studied for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-12-16(14(2)21-13)17(20)19-10-8-18(9-11-19)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWUVPBYBLFPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5234691.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-6-ethoxy-2-methyl-4-quinolinamine hydrochloride](/img/structure/B5234695.png)


![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)


![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
